1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-3-carboxamide derivative featuring a 4-fluoro-2H-indazol-3-yl group at the 1-position of the pyrrolidine ring and a 4-isopropylphenyl substituent on the carboxamide nitrogen. The 5-oxo group on the pyrrolidine ring introduces conformational rigidity, while the fluorine atom on the indazole moiety may enhance metabolic stability and binding affinity in therapeutic contexts (e.g., kinase inhibition).
Properties
Molecular Formula |
C21H21FN4O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21FN4O2/c1-12(2)13-6-8-15(9-7-13)23-21(28)14-10-18(27)26(11-14)20-19-16(22)4-3-5-17(19)24-25-20/h3-9,12,14H,10-11H2,1-2H3,(H,23,28)(H,24,25) |
InChI Key |
NFKFCVDTYIMECP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to form the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro compounds to form the indazole ring.
Condensation Reactions: These reactions involve the condensation of o-fluorobenzaldehydes with hydrazine to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalyst and Solvent-Free Reactions: These reactions are designed to minimize the use of hazardous chemicals and reduce environmental impact.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may introduce different functional groups .
Scientific Research Applications
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Pharmacology: The compound is used in pharmacological studies to understand its effects on biological systems and its potential as a drug candidate.
Biochemistry: The compound is used in biochemical studies to investigate its interactions with enzymes and other biomolecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, affecting various biochemical pathways.
Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in certain cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, differing in aromatic substituents, heterocyclic cores, or functional groups. Key comparisons are summarized below:
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences : Replaces the indazole with a thiadiazole ring and substitutes the 4-isopropylphenyl group with a 5-isopropyl-thiadiazole.
- Implications: Thiadiazoles are known for their electron-withdrawing properties, which may alter solubility and binding kinetics compared to indazole-containing analogs .
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Structural Differences : Features a pyridinyl group instead of indazole and a 4-methylpyridine substituent on the carboxamide.
1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
- Structural Differences : Substitutes fluorine with chlorine on the phenyl ring and uses pyridin-3-yl as the carboxamide substituent.
- Implications : Chlorine’s larger atomic radius and lipophilicity may increase membrane permeability but reduce metabolic stability compared to fluorine .
1-(4-Fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences : Incorporates a fused pyrazolo-pyridine system with a furan substituent.
1-(4-Fluorophenyl)-5-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)pyrrolidine-3-carboxamide
- Structural Differences: Includes a trifluoroethylamino-ethyl side chain on the phenyl ring.
- Implications : The trifluoroethyl group’s electronegativity could enhance solubility in polar solvents or influence receptor-ligand electrostatic interactions .
Key Observations
- Heterocyclic Influence : Indazole and thiadiazole analogs (Target vs. ) highlight trade-offs between metabolic stability (fluorine) and electronic properties (thiadiazole).
- Substituent Effects : Chlorine () vs. fluorine substitutions modulate lipophilicity and steric bulk, impacting pharmacokinetics.
- Functional Group Diversity: Trifluoroethylamino-ethyl () and furan () groups demonstrate how side-chain modifications tailor solubility and target specificity.
Biological Activity
The compound 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is an intriguing molecule in the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacological implications, and relevant case studies.
Structural Overview
This compound features a complex structure that includes:
- Indazole moiety : Known for various biological activities.
- Pyrrolidine ring : Contributes to the compound's pharmacokinetic properties.
- Carboxamide functional group : Often associated with enhanced solubility and biological activity.
The molecular formula is , indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
Research indicates that This compound acts primarily as an inhibitor of Factor XIa , a serine protease in the coagulation cascade. Inhibition of Factor XIa is significant for developing anticoagulants that minimize bleeding risks associated with traditional therapies.
Pharmacological Implications
The potential therapeutic applications of this compound include:
- Anticoagulation therapy : Targeting thrombotic diseases such as deep vein thrombosis and pulmonary embolism.
- Cancer treatment : Similar compounds have shown anticancer properties, suggesting a broader spectrum of activity.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique biological activity of this molecule:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-bromoindazole)-3-carboxamide | Indazole core, carboxamide | Anticancer properties |
| 1-(4-methylphenyl)-N-pyrrolidinylcarboxamide | Pyrrolidine ring, aromatic substitution | Analgesic effects |
| N-(4-fluorophenyl)-N'-(indazolyl)urea | Urea linkage with indazole | Antitumor activity |
The distinct combination of a fluorinated indazole structure with a pyrrolidine carboxamide functionality enhances its selectivity and potency as a Factor XIa inhibitor compared to other compounds lacking these features.
Study on Anticoagulant Activity
In a study examining the anticoagulant effects of similar compounds, researchers found that selective inhibition of Factor XIa could significantly reduce thrombus formation without increasing bleeding risks. This was demonstrated using in vitro assays and animal models, where the compound exhibited promising results in reducing clot formation while maintaining hemostatic balance.
Cancer Therapy Research
Another line of investigation focused on the anticancer potential of indazole derivatives. A series of indazole-containing compounds were synthesized and evaluated for their ability to inhibit various cancer cell lines. Notably, some derivatives showed nanomolar potency against specific cancer targets, suggesting that this compound may also possess anticancer properties worthy of further exploration .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step strategies, including condensation of indazole precursors with pyrrolidine intermediates. For example, fluorophenyl-substituted heterocycles can be synthesized via nucleophilic substitution or Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) . The pyrrolidine-5-oxo core may require lactamization under acidic or basic conditions, followed by carboxamide coupling using EDCI/HOBt or other activating agents .
Q. How should researchers characterize the compound’s structural identity?
- NMR : Use and NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolve crystal structures to validate spatial arrangements (e.g., pyrrolidine ring conformation) .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What computational methods are suitable for preliminary binding affinity predictions?
Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins like kinases or phosphatases. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How to optimize solubility for in vitro assays?
Test solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Solubility can be enhanced by modifying the propan-2-ylphenyl group or introducing polar substituents .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the indazole with pyrazole or benzimidazole to assess heterocycle impact .
- Substituent variations : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to evaluate steric/electronic effects .
- Bioisosteric replacements : Substitute the pyrrolidine-5-oxo moiety with piperidine or morpholine derivatives .
Q. What experimental strategies resolve contradictions in enzyme inhibition data?
- Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive mechanisms.
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently .
Q. How to assess metabolic stability in preclinical models?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
Q. What in vivo models are appropriate for toxicity profiling?
- Acute toxicity : Administer escalating doses in rodents (OECD 423) and monitor organ histopathology.
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays .
Methodological Challenges
Q. How to address low yields in the final coupling step?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
